molecular formula C6H4BrNO2 B12054811 1-bromo-4-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene CAS No. 1173022-54-2

1-bromo-4-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene

Cat. No.: B12054811
CAS No.: 1173022-54-2
M. Wt: 207.96 g/mol
InChI Key: ZDFBKZUDCQQKAC-IDEBNGHGSA-N
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Description

1-bromo-4-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene, also known as 1-bromo-4-nitrobenzene, is a compound with the molecular formula C6H4BrNO2. It is a derivative of benzene, where a bromine atom and a nitro group are substituted at the para positions. This compound is notable for its applications in organic synthesis and various industrial processes .

Preparation Methods

1-bromo-4-nitrobenzene can be synthesized through several methods:

    Nitration of Bromobenzene: This method involves the nitration of bromobenzene using a mixture of concentrated sulfuric acid and nitric acid.

    Bromination of Nitrobenzene: Another method involves the bromination of nitrobenzene using bromine in the presence of a catalyst such as iron or aluminum bromide.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-bromo-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in substitution reactions, leading to the formation of new compounds with different biological activities .

Comparison with Similar Compounds

1-bromo-4-nitrobenzene can be compared with other similar compounds such as:

These compounds share similar chemical properties but differ in their reactivity and applications due to the different positions of the substituents on the benzene ring.

Properties

CAS No.

1173022-54-2

Molecular Formula

C6H4BrNO2

Molecular Weight

207.96 g/mol

IUPAC Name

1-bromo-4-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene

InChI

InChI=1S/C6H4BrNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

ZDFBKZUDCQQKAC-IDEBNGHGSA-N

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[N+](=O)[O-])Br

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])Br

Origin of Product

United States

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